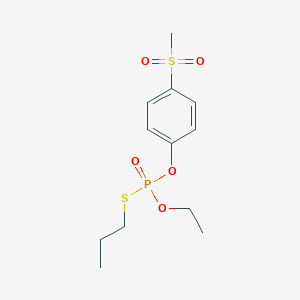
Sulprophos os sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulprophos os sulfone is a compound belonging to the class of sulfones, which are characterized by the presence of a sulfonyl functional group (SO2) attached to two carbon substituents. Sulfones are versatile intermediates in organic synthesis and have found various applications in diverse fields such as agrochemicals, pharmaceuticals, and polymers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulprophos os sulfone can be synthesized through several methods, including:
Oxidation of Sulfides: This is a common method where sulfides are oxidized to sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA).
Aromatic Sulfonylation: This involves the reaction of aromatic compounds with sulfonyl chlorides in the presence of a Lewis acid catalyst.
Alkylation/Arylation of Sulfinates: Sulfinates can be alkylated or arylated to form sulfones.
Industrial Production Methods
Industrial production of sulfones often involves the oxidation of sulfides using cost-effective and scalable oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Sulprophos os sulfone undergoes various types of chemical reactions, including:
Oxidation: Sulfides can be oxidized to sulfoxides and further to sulfones.
Reduction: Sulfones can be reduced back to sulfides under specific conditions.
Substitution: Sulfones can participate in substitution reactions where the sulfonyl group acts as a leaving group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), meta-chloroperoxybenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Lewis acids such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted products depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Sulprophos os sulfone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of high-performance polymers and as a stabilizer in polymer materials.
Wirkmechanismus
The mechanism of action of sulprophos os sulfone involves its interaction with specific molecular targets and pathways. For example, sulfones can act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase, thereby inhibiting the synthesis of folic acid in bacteria . This mechanism is similar to that of sulfonamide antibiotics.
Vergleich Mit ähnlichen Verbindungen
Sulprophos os sulfone can be compared with other similar compounds such as:
Sulfoxides: These are intermediates in the oxidation of sulfides to sulfones and have similar chemical properties.
Sulfonamides: These compounds also contain a sulfonyl group but differ in their biological activities and applications.
Thiopyrans: These compounds have a sulfur atom in a six-membered ring and can be oxidized to sulfoxides and sulfones.
Uniqueness
This compound is unique due to its versatile reactivity and wide range of applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
42795-00-6 |
|---|---|
Molekularformel |
C12H19O5PS2 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
1-[ethoxy(propylsulfanyl)phosphoryl]oxy-4-methylsulfonylbenzene |
InChI |
InChI=1S/C12H19O5PS2/c1-4-10-19-18(13,16-5-2)17-11-6-8-12(9-7-11)20(3,14)15/h6-9H,4-5,10H2,1-3H3 |
InChI-Schlüssel |
WLTBFWPXSKENKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSP(=O)(OCC)OC1=CC=C(C=C1)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methoxy-2-phenylbenzo[b]furan](/img/structure/B13745163.png)

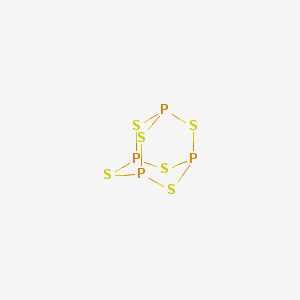


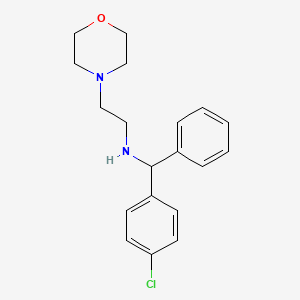
![3-[4-(4-Methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13745194.png)
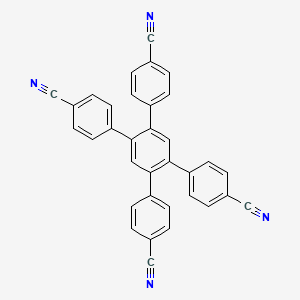



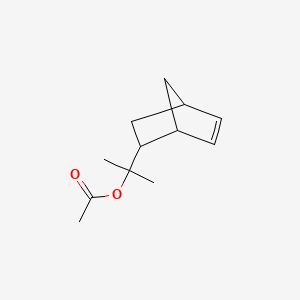
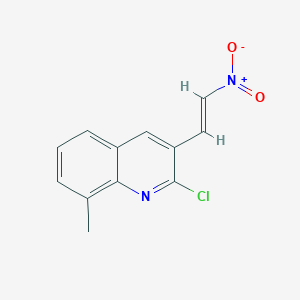
![4,12-Diazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-triene](/img/structure/B13745243.png)
